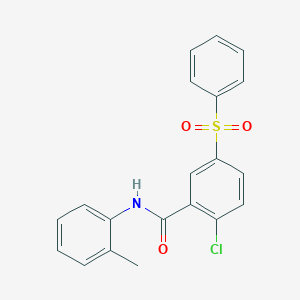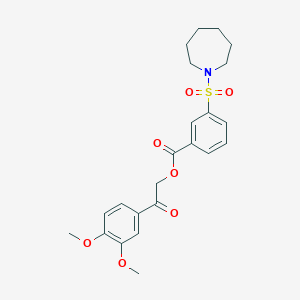![molecular formula C9H13N3OS3 B285345 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B285345.png)
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves the reaction of appropriate thiadiazole precursors with methylthio and pyrrolidin-1-ylethylthio groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different thioether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Alkyl halides, aryl halides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various thioether derivatives
Scientific Research Applications
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)-1,2,4-thiadiazole
- 5-(2-oxo-2-pyrrolidin-1-ylethylthio)-1,2,4-thiadiazole
- 3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H13N3OS3 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13N3OS3/c1-14-8-10-9(16-11-8)15-6-7(13)12-4-2-3-5-12/h2-6H2,1H3 |
InChI Key |
XKTYOTCWHUXMBX-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SCC(=O)N2CCCC2 |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)
![2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide](/img/structure/B285270.png)
![2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285272.png)
![2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B285275.png)
![2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B285276.png)
![2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid](/img/structure/B285277.png)
![5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B285278.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)


![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)
